molecular formula C15H7Cl3O2 B13668786 2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione

2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B13668786
M. Wt: 325.6 g/mol
InChI Key: SSAGVXCOTZEUGM-UHFFFAOYSA-N
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Description

2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione is a polycyclic aromatic compound featuring an indene-dione core substituted with a 2,4,6-trichlorophenyl group.

Properties

Molecular Formula

C15H7Cl3O2

Molecular Weight

325.6 g/mol

IUPAC Name

2-(2,4,6-trichlorophenyl)indene-1,3-dione

InChI

InChI=1S/C15H7Cl3O2/c16-7-5-10(17)12(11(18)6-7)13-14(19)8-3-1-2-4-9(8)15(13)20/h1-6,13H

InChI Key

SSAGVXCOTZEUGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=C(C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 2,4,6-trichlorophenyl derivatives with indene-dione precursors. One common method involves the use of palladium-catalyzed carbonylation reactions. For example, 2,4,6-trichlorophenyl formate can be reacted with 2-iodofluorene in the presence of palladium(II) acetate, Xantphos, and triethylamine in toluene to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the dione group to diols.

    Substitution: Electrophilic substitution reactions can occur on the trichlorophenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or tetrahydrofuran.

Major Products

The major products formed from these reactions include quinones, diols, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor of certain enzymes or as a modulator of specific signaling pathways. Its effects are mediated through the binding to active sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione with key analogues, focusing on structural variations, physicochemical properties, and functional applications.

Structural and Functional Group Variations

Compound Name Substituent Key Features Applications/Activities Reference
Pyrophthalone (PP) 2-Pyridinyl Exists in diketo/enol/enolate forms depending on solvent polarity and pH. Stable under UV light in ethanol. Dyes, organic semiconductors, photostable materials
Quinophthalone (QP) 2-Quinolinyl Similar photostability to PP; forms solvated electrons and radicals upon flash photolysis. Anti-inflammatory agents, complexing agents
2-(Diphenylmethyl)-1H-indene-1,3(2H)-dione Diphenylmethyl Enhanced steric bulk and stability due to aromatic substituents. Antioxidant applications
2-(3-Chlorophenyl)-1H-indene-1,3(2H)-dione 3-Chlorophenyl Moderate antimicrobial activity; electron-withdrawing chlorine enhances reactivity. Antimicrobial agents
Diphenadione Diphenylacetyl Anticoagulant activity via vitamin K antagonism. Rodenticides, anticoagulant therapeutics
2-(Methoxyimino)-1H-indene-1,3(2H)-dione Methoxyimino Polar functional group increases solubility; studied for antitumor activity. Drug development (anticancer)
2-((4-Propylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione Propylnaphthalene High lipophilicity due to aromatic extension; potential for enhanced bioactivity. Not yet documented, but similar compounds show anticancer activity

Physicochemical Properties

  • Stability: The trichlorophenyl group in the target compound likely improves photostability compared to non-halogenated derivatives like PP and QP, which degrade under UV in aqueous alkaline conditions .
  • Reactivity : The electron-withdrawing trichlorophenyl group may enhance electrophilic reactivity, similar to 3-chlorophenyl analogues .

Biological Activity

The compound 2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione , also known by its CAS number 55994-29-1 , has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15_{15}H7_{7}Cl3_{3}O
  • Molecular Weight : 325.6 g/mol
  • CAS Number : 55994-29-1

Anticancer Properties

Several studies have indicated that This compound exhibits significant anticancer activity. A notable research study demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Breast Cancer Cell Lines

In a controlled laboratory setting, the compound was tested against MCF-7 breast cancer cells. Results indicated an IC50_{50} value of approximately 15 µM, suggesting potent cytotoxic effects. The study attributed this activity to the compound's ability to disrupt mitochondrial function and induce oxidative stress within the cells .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that This compound could serve as a potential lead compound for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic role in inflammatory diseases.

The biological activities of This compound can be attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction : The compound activates caspases and promotes mitochondrial membrane permeability changes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and inflammation.

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